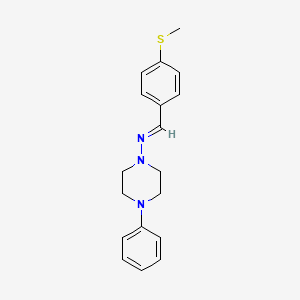
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a cyano group, a dichlorophenyl group, and a pyridinylmethyl group attached to an acrylamide backbone, making it a versatile molecule in various chemical reactions and studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or a similar reagent.
Attachment of the 2,4-dichlorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.
Attachment of the pyridinylmethyl group: This step may involve a coupling reaction using a pyridine derivative and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: Where reagents are continuously fed into a reactor and products are continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce carboxylic acids or ketones.
Reduction: May produce alcohols or alkanes.
Substitution: May produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the dichlorophenyl group are key functional groups that contribute to its binding affinity and specificity. The pyridinylmethyl group may also play a role in modulating its activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide: Similar structure but with a different position of the pyridinylmethyl group.
2-Cyano-3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide: Similar structure but with a different position of the pyridinylmethyl group.
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylethyl)acrylamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, dichlorophenyl group, and pyridinylmethyl group work together to provide a balance of reactivity, stability, and specificity that is not found in other similar compounds.
Propriétés
Formule moléculaire |
C16H11Cl2N3O |
|---|---|
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H11Cl2N3O/c17-14-4-3-12(15(18)7-14)6-13(8-19)16(22)21-10-11-2-1-5-20-9-11/h1-7,9H,10H2,(H,21,22)/b13-6+ |
Clé InChI |
ISDOJTNLDFAIAG-AWNIVKPZSA-N |
SMILES isomérique |
C1=CC(=CN=C1)CNC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N |
SMILES canonique |
C1=CC(=CN=C1)CNC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-(2-furylmethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970412.png)
![Isopropyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11970413.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11970419.png)
![2-Ethyl-3-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11970427.png)
![(2Z)-2-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11970441.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11970447.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11970452.png)
![9-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11970459.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11970468.png)
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11970469.png)
![N-[(E)-1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11970474.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11970481.png)
